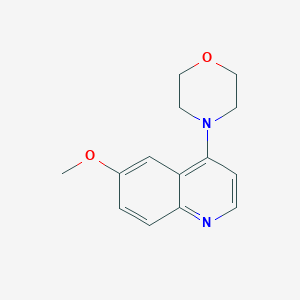

6-Methoxy-4-(morpholin-4-yl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Methoxy-4-(morpholin-4-yl)quinoline is a quinoline derivative. It has a molecular formula of C14H16N2O2 and a molecular weight of 244.294 . It has shown promising properties in various fields of research.

Synthesis Analysis

The synthesis of quinoline derivatives has been widely studied. For instance, multiparallel amenable syntheses of 6-methoxy-8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid- (4-morpholin-4-yl-phenyl)amides and 4-amino-6-methoxy-8-(4-methyl-piperazin-1-yl)-quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides have been described .Chemical Reactions Analysis

6-Methoxyquinoline has been used as a precursor in the synthesis of fluorescent zinc and chlorine sensors, 5-Amino-2-aroylquinolines as potent tubulin polymerization inhibitors, and 3-Fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase .Applications De Recherche Scientifique

Synthesis and Biomolecular Binding Properties

A study detailed the synthesis of a new series of quinolines, including derivatives with morpholin-4-yl groups, through Buchwald–Hartwig amination. The photophysical analyses of these compounds showed intraligand and charge-transfer type transitions, highlighting their potential in biomolecular binding applications. Their strong interactions with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions, suggest utility in genomic studies and therapeutic applications (Bonacorso et al., 2018).

Fluorescence Labeling Reagent

6-Methoxy-4-quinolone (6-MOQ) was identified as a novel fluorophore with strong fluorescence across a wide pH range in aqueous media, making it highly suitable for biomedical analysis. This compound, with its stability against light and heat, offers significant potential as a fluorescent labeling reagent for various analytical applications, including the sensitive determination of carboxylic acids (Hirano et al., 2004).

Src Kinase Activity Inhibition

Research into 4-phenylamino-3-quinolinecarbonitriles, including derivatives with a 4-(morpholin-4-yl) substituent, demonstrated potent inhibition of Src kinase activity and Src-mediated cell proliferation. These findings suggest the therapeutic potential of such compounds in cancer treatment, particularly in targeting Src kinase as a critical enzyme in cancer cell growth and metastasis (Boschelli et al., 2001).

Antagonists in Serotonin Receptor Studies

A synthesis approach was developed for quinoline derivatives acting as potent 5HT1B antagonists, indicating their application in neuropsychiatric disorder treatments. The study highlights the synthesis of quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides, providing a basis for late-stage diversification and the development of novel therapeutic agents (Horchler et al., 2007).

Anti-corrosion Applications

The anti-corrosion capabilities of 8-hydroxyquinoline derivatives, including those with morpholinomethyl groups, were investigated for protecting mild steel in acidic media. These compounds demonstrated significant inhibition efficiencies, suggesting their utility in industrial applications to prevent metal corrosion (Douche et al., 2020).

Propriétés

IUPAC Name |

4-(6-methoxyquinolin-4-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-17-11-2-3-13-12(10-11)14(4-5-15-13)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIDQTXHBOCVKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-4-(morpholin-4-yl)quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpropanamide](/img/structure/B2618482.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2618483.png)

![5-((4-fluorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2618487.png)

![N-(3-chlorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2618489.png)

![2-(4-bromophenyl)-3-methyl-1-(2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B2618490.png)

![4-[(1S)-1-hydroxyethyl]phenol](/img/structure/B2618497.png)

![N'-[(2-chlorophenyl)methyl]-N-(oxolan-2-ylmethyl)oxamide](/img/structure/B2618498.png)

![6-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid](/img/structure/B2618503.png)

![4-butoxy-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2618504.png)